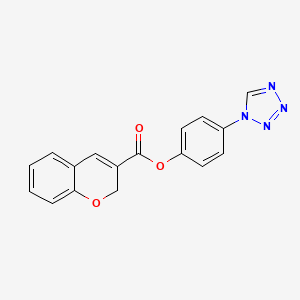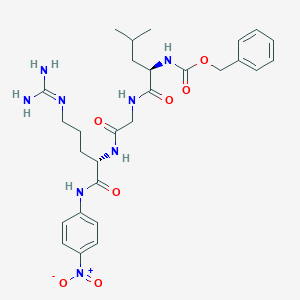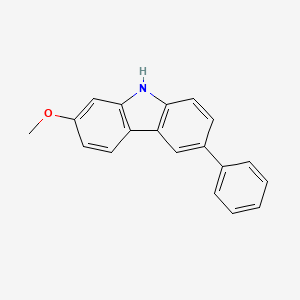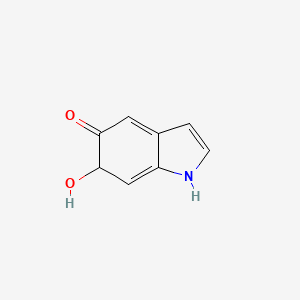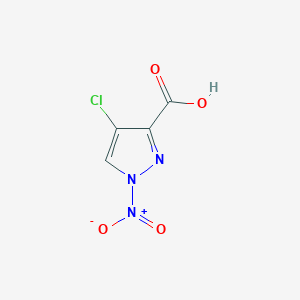
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of pyrazole derivatives. One common method includes the reaction of pyrazole with nitric acid and sulfuric acid, resulting in the formation of the nitro group at the 4-position . The reaction conditions often require careful control of temperature and concentration to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
相似化合物的比较
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: Contains a methyl ester group instead of the carboxylic acid.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Contains additional functional groups such as sulfonamide and methoxycarbonyl.
Uniqueness
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and biological activity.
属性
分子式 |
C4H2ClN3O4 |
|---|---|
分子量 |
191.53 g/mol |
IUPAC 名称 |
4-chloro-1-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1-7(8(11)12)6-3(2)4(9)10/h1H,(H,9,10) |
InChI 键 |
QQIGNVJUYXZTRW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1[N+](=O)[O-])C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


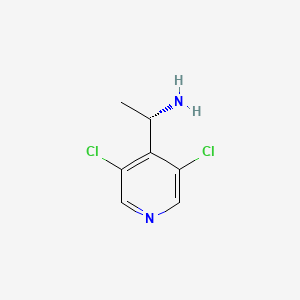

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
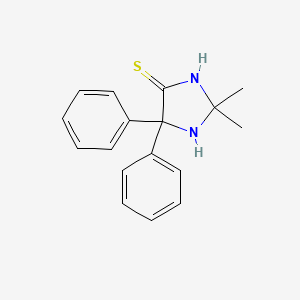
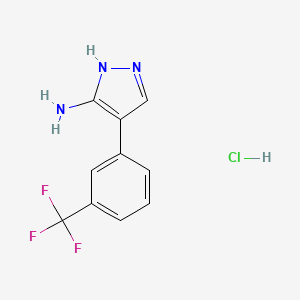

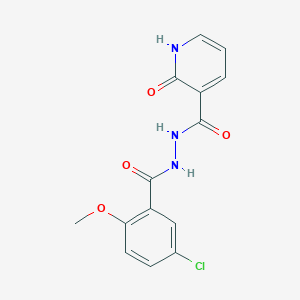
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
